![molecular formula C18H19N3O3S2 B2906689 N-benzyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethylacetamide CAS No. 899724-61-9](/img/structure/B2906689.png)
N-benzyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of various pharmacological studies . It has been associated with a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of 1,2,4-benzothiadiazine-1,1-dioxide is influenced by many functional groups attached to the ring .
Synthesis Analysis
In a study, a series of novel 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives were synthesized as PI3Kδ inhibitors . The synthesis involved several steps, including the reduction of a nitro group in a nitrobenzenesulfonamide, reaction with trimethyl orthoacetate, bromination of a methyl group, nucleophilic substitution with a pyrazolo[3,4-d]pyrimidin-4-amine, and a Suzuki coupling with arylboronic acids .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, which is a core structure in the compound , has been reported to exhibit antimicrobial properties. This suggests that derivatives like N-benzyl-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-ethylacetamide could potentially be explored for their efficacy against various bacterial and fungal pathogens .
Antiviral Research
Compounds based on the 1,2,4-benzothiadiazine-1,1-dioxide ring have been evaluated as inhibitors of viral enzymes, such as the HCV polymerase. This indicates that our compound of interest may hold promise in the development of new antiviral drugs, particularly as inhibitors of viral replication processes .
Antihypertensive Agents
The benzothiadiazine dioxide ring system has been a focus in the search for new antihypertensive agents. Given the biological activity associated with this scaffold, N-benzyl-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-ethylacetamide could be investigated for its potential to modulate blood pressure .
Antidiabetic Potential
Research has shown that certain 1,2,4-benzothiadiazine-1,1-dioxide derivatives act as K_ATP channel activators, which are relevant in pancreatic β-cell function. This suggests that our compound could be studied for its potential application in managing diabetes by influencing insulin release .
Anticancer Investigations
The structural motif of 1,2,4-benzothiadiazine-1,1-dioxide has been linked to anticancer activity. Derivatives of this compound could be synthesized and screened for their ability to inhibit the growth of cancer cells or interfere with cancer cell signaling pathways .
PI3Kδ Inhibition for Immunomodulation
Novel derivatives of 2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide have been synthesized and evaluated as PI3Kδ inhibitors, which play a role in immune response modulation. This suggests that N-benzyl-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-ethylacetamide could be a candidate for further research in immunological disorders or inflammatory conditions .
AMPA Receptor Modulation
The benzothiadiazine dioxide ring has been associated with modulation of AMPA receptors, which are involved in fast synaptic transmission in the central nervous system. This implies that the compound could be explored for neurological applications, potentially in the treatment of disorders like epilepsy or neurodegenerative diseases .
K_ATP Channel Activation in Cardiac Cells
Similar to its potential antidiabetic applications, the activation of K_ATP channels by benzothiadiazine dioxide derivatives can also be relevant in cardiac cells. This could lead to research into the use of N-benzyl-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-ethylacetamide for cardioprotective effects during ischemic events .
Wirkmechanismus
Target of Action
The compound, also known as N-benzyl-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-ethylacetamide, is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The compound’s primary targets are likely to be related to these activities.
Mode of Action
The compound interacts with its targets through various mechanisms. For instance, as a KATP channel activator, it can affect the pancreatic endocrine tissue and vascular smooth muscle tissue . The compound’s interaction with its targets leads to changes in cellular functions, such as insulin release .
Biochemical Pathways
The compound affects several biochemical pathways. As an antiviral, it has been shown to inhibit the HCV polymerase, NS5B . As an AMPA receptor modulator and KATP channel activator, it can influence neurotransmission and insulin release .
Result of Action
The compound’s action results in molecular and cellular effects that contribute to its therapeutic activities. For example, as a KATP channel activator, it can inhibit insulin release from rat pancreatic B cells . As an antiviral, it can inhibit the HCV polymerase, NS5B, effectively suppressing viral replication .
Zukünftige Richtungen
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold and its derivatives have shown promise in various therapeutic areas . Future research could focus on exploring other functional groups that could be attached to the ring to enhance its activity. Additionally, the development of more potent and selective inhibitors based on this scaffold could be a potential direction .
Eigenschaften
IUPAC Name |
N-benzyl-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-2-21(12-14-8-4-3-5-9-14)17(22)13-25-18-19-15-10-6-7-11-16(15)26(23,24)20-18/h3-11H,2,12-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUXGIRBZCETDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.